6-Methyl-1h-indazole-3-carboxamide
Overview
Description
6-Methyl-1h-indazole-3-carboxamide is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1h-indazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene, yielding 2-(2-nitrophenyl)acrylate. This intermediate undergoes further reactions to form the desired indazole derivative .
Industrial Production Methods
Industrial production methods for this compound often involve optimized procedures to ensure high yield and purity. These methods may include the use of metal-catalyzed reactions, such as copper or palladium catalysis, to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1h-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
6-Methyl-1h-indazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly against kinases.
Medicine: Investigated for its anticancer properties and potential use in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-1h-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carboxamide: Similar structure but lacks the methyl group at the 6th position.
2H-Indazole-3-carboxamide: Another isomer with different tautomeric form.
Niraparib: An indazole derivative used as an anticancer drug.
Uniqueness
6-Methyl-1h-indazole-3-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and specificity towards certain enzymes. This makes it a valuable compound for targeted drug design and development .
Properties
IUPAC Name |
6-methyl-1H-indazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-5-2-3-6-7(4-5)11-12-8(6)9(10)13/h2-4H,1H3,(H2,10,13)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWPDULHZVFFHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NN2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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